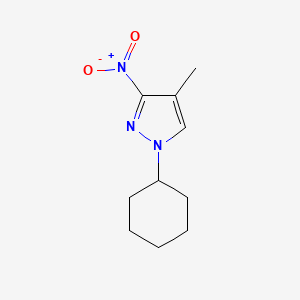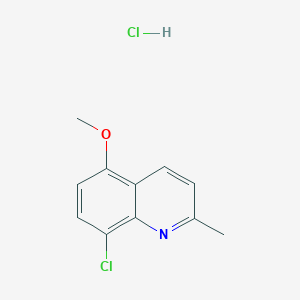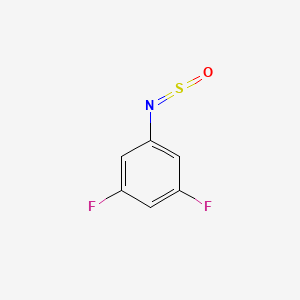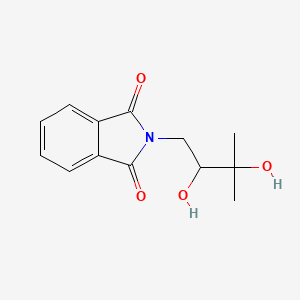![molecular formula C9H13N3 B1458336 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 1554484-85-3](/img/structure/B1458336.png)
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Übersicht
Beschreibung
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, also known as CPP or CPPD, is a heterocyclic compound. It appears as a white to yellow to brown powder or crystals .
Molecular Structure Analysis
The molecular formula of this compound is C9H13N3. The InChI code is 1S/C9H13N3.2ClH/c1-2-7(1)9-5-8-6-10-3-4-12(8)11-9;;/h5,7,10H,1-4,6H2;2*1H .Physical And Chemical Properties Analysis
The molecular weight of this compound is 236.14 g/mol. It is a powder in physical form .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthetic Strategies and Heterocyclic Compounds : Pyrazole derivatives, including structures similar to 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, play a crucial role in medicinal chemistry due to their diverse biological activities. They are extensively used as synthons in organic synthesis, showcasing wide-ranging biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis involves condensation and cyclization steps, employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine, which are common in producing heterocyclic compounds (Dar & Shamsuzzaman, 2015).
Biological and Pharmacological Activities
Anticancer and Antimicrobial Properties : The structure and synthetic adaptability of pyrazoline derivatives offer significant anticancer and antimicrobial properties. The review of recent patents and research reveals the exploration of pyrazoline-based compounds as potential anticancer agents, highlighting the ongoing interest in this scaffold for developing more effective therapeutic agents (Ray et al., 2022).
Neurodegenerative Disease Management : Pyrazolines have shown promising results in the treatment of neurodegenerative diseases, including Alzheimer’s and Parkinson’s diseases. Their neuroprotective properties, influenced by structural modifications, have been explored for therapeutic applications, emphasizing the role of pyrazoline derivatives in managing conditions such as Alzheimer’s through the inhibition of acetylcholine esterase (AChE) and beta-amyloid (Aβ) plaques (Ahsan et al., 2022).
Advanced Synthesis Techniques and Applications
Green Chemistry and Multi-Component Reactions : The development of green chemistry approaches for synthesizing heterocyclic compounds, including pyrazoline derivatives, highlights the importance of eco-friendly methods. Multi-component reactions (MCRs) offer an atom economical and environmentally benign pathway for creating complex molecules, demonstrating the advancement in synthetic techniques that prioritize sustainability (Dhanalakshmi et al., 2021).
Eigenschaften
IUPAC Name |
2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-7(1)9-5-8-6-10-3-4-12(8)11-9/h5,7,10H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWSWPQXQCBMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCNCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B1458255.png)
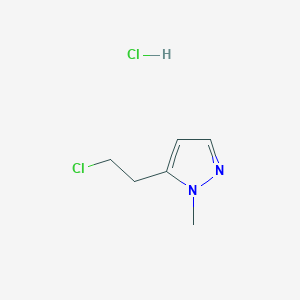
![3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1458261.png)
![1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene](/img/structure/B1458262.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B1458264.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride](/img/structure/B1458266.png)

